molecular formula C11H22N2 B2435864 1-Methyl-4-piperidin-3-ylpiperidine CAS No. 1367864-55-8

1-Methyl-4-piperidin-3-ylpiperidine

Cat. No.: B2435864
CAS No.: 1367864-55-8
M. Wt: 182.311
InChI Key: OYTJFVIMWJVEHO-UHFFFAOYSA-N
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Description

1-Methyl-4-piperidin-3-ylpiperidine is a heterocyclic organic compound that features a piperidine ring structure. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. This compound is characterized by the presence of a methyl group at the 1-position and a piperidin-3-yl group at the 4-position of the piperidine ring.

Scientific Research Applications

1-Methyl-4-piperidin-3-ylpiperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or antipsychotic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

The safety data sheet for “1-Methyl-4-piperidin-3-ylpiperidine” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-piperidin-3-ylpiperidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methylpiperidine with 3-chloropiperidine in the presence of a base can yield the desired compound. Another method involves the reductive amination of 4-piperidone with methylamine, followed by cyclization.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate hydrogenation reactions. The process is often carried out in batch reactors with stringent control over temperature, pressure, and reaction time to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-piperidin-3-ylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed:

    Oxidation: N-oxides

    Reduction: Reduced piperidine derivatives

    Substitution: Substituted piperidine derivatives with various functional groups

Comparison with Similar Compounds

    Piperidine: A basic structure similar to 1-Methyl-4-piperidin-3-ylpiperidine but without the methyl and piperidin-3-yl substituents.

    Pyridine: A six-membered aromatic ring with one nitrogen atom, differing in its aromaticity and electronic properties.

    Piperazine: A six-membered ring with two nitrogen atoms, used in various pharmaceutical applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of both a methyl group and a piperidin-3-yl group on the piperidine ring enhances its versatility in chemical synthesis and potential therapeutic applications.

Properties

IUPAC Name

1-methyl-4-piperidin-3-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-13-7-4-10(5-8-13)11-3-2-6-12-9-11/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTJFVIMWJVEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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